(5-Methylbenzo[d]isoxazol-3-yl)methanamine
Overview
Description
“(5-Methylbenzo[d]isoxazol-3-yl)methanamine”, also known as MBI, is a chemical compound that has attracted attention due to its potential applications in various research fields and industries. It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .
Synthesis Analysis
Isoxazole, the core structure in MBI, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, a class of nitrogen and oxygen-containing heterocycles, have garnered attention in medicinal chemistry for their anticancer properties. Natural products rich in isoxazoline derivatives serve as a significant source of chemotherapeutic candidates, highlighting the synthetic pathways to these compounds and their anticancer activities. Structural-activity relationship studies suggest that stereochemical factors influence the anticancer effectiveness of isoxazoline compounds, paving the way for novel drug development (Kaur et al., 2014).
Environmental Impact of Parabens
Parabens, structurally related to benzoic acid derivatives like the compound of interest, are widely used preservatives in cosmetics and pharmaceuticals. Their ubiquity in water sources and potential as weak endocrine disruptors necessitates understanding their fate and behavior in aquatic environments. Despite wastewater treatments effectively removing parabens, they remain detectable in surface waters and sediments. The interaction of parabens with chlorine can lead to the formation of halogenated by-products, raising concerns about their stability and toxicity (Haman et al., 2015).
CYP450 Enzyme Inhibition for Drug-Drug Interaction Prediction
Understanding the selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms is crucial for predicting potential drug-drug interactions, especially for compounds metabolized by these enzymes. Selective inhibitors help elucidate the specific CYP isoforms involved in the metabolism of various drugs, aiding in the safe coadministration of medications (Khojasteh et al., 2011).
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazoles , there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .
Properties
IUPAC Name |
(5-methyl-1,2-benzoxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJGMBYBNDSEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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